5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPZIXSDNWZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678428 | |
| Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-30-5 | |
| Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Synthesis: Cyclization Strategies
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization of substituted pyridine precursors. A common method involves the condensation of 4-methylpyridine-2,3-diamine with α-keto acids or esters under acidic conditions. For example, heating 4-methylpyridine-2,3-diamine with ethyl pyruvate in hydrochloric acid at 80–100°C for 6–12 hours yields 4-methyl-1H-pyrrolo[2,3-b]pyridine . This reaction proceeds through intramolecular cyclodehydration, forming the fused pyrrole ring. The methyl group at position 4 is retained throughout subsequent modifications, ensuring regiochemical fidelity.
Regioselective Bromination at Position 5
Bromination of the pyrrolo[2,3-b]pyridine core at position 5 is critical for introducing fluorine in later stages. Two primary methods are employed:
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Electrophilic Bromination : Treatment with bromine (Br₂) in chloroform at 0–25°C for 30–60 minutes selectively brominates position 5, achieving yields of 70–85% .
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Radical Bromination : Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (80°C, 5 hours) provides comparable yields (68–74%) with improved selectivity .
The brominated intermediate, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is isolated via filtration or extraction and purified via column chromatography.
Methyl Group Stabilization and Directed Alkylation
The methyl group at position 4 is introduced either during core synthesis or via post-cyclization alkylation. To avoid unintended side reactions during bromination or fluorination, the pyrrole NH is often protected with a tosyl group. For example:
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Protection : Treating 4-methyl-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) and aqueous NaOH in dichloromethane at 0–25°C for 1–2 hours yields the N-tosyl derivative .
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Directed Metalation : Deprotonation of the tosyl-protated intermediate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with methyl iodide, installs the methyl group at position 4 .
Deprotection with 2.5 N NaOH in methanol at 50°C for 30 minutes restores the NH moiety .
Industrial-Scale Optimization
Large-scale production emphasizes continuous flow reactors and automated systems to enhance yield and reproducibility. Key parameters include:
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Temperature Control : Precise maintenance of −78°C during metalation and 120°C during fluorination.
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Catalyst Recycling : Pd(PPh₃)₄ is recovered via filtration and reused, reducing costs .
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Solvent Selection : DMF for fluorination and THF for alkylation are preferred due to their high boiling points and compatibility with organometallic reagents .
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
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¹H NMR : The methyl group at position 4 appears as a singlet at δ 2.45 ppm, while the pyrrole NH resonates at δ 11.8 ppm (DMSO- d 6) .
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LC-MS : The molecular ion peak [M+H]⁺ is observed at m/z 179.1, with fragments at m/z 162.1 (loss of NH₃) and 135.0 (loss of CO) .
Yield Optimization and Challenges
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Cyclization | HCl, ethyl pyruvate, 100°C, 8 h | 65–70 | Byproduct formation from over-condensation |
| Bromination | NBS, AIBN, CCl₄, reflux, 5 h | 68–74 | Competing dibromination at position 3 |
| Fluorination | KF, Pd(PPh₃)₄, DMF, 120°C, 16 h | 60–75 | Pd catalyst deactivation |
| Methylation | LDA, MeI, THF, −78°C | 50–60 | Sensitivity to moisture and oxygen |
Alternative Synthetic Routes
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Cross-Coupling Approaches : Suzuki-Miyaura coupling of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with fluoroboronic acids has been attempted but yields <30% due to poor reactivity of methyl-substituted boronic acids .
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One-Pot Fluorination-Methylation : Sequential treatment with Selectfluor® and methyl triflate in acetonitrile at 80°C achieves 40–50% yield but requires stringent anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features enable the development of drugs targeting multiple diseases, particularly cancers that involve fibroblast growth factor receptor (FGFR) signaling pathways.
Targeting Fibroblast Growth Factor Receptors
The primary application of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to inhibit FGFRs. FGFRs are implicated in numerous cellular processes, including proliferation and differentiation, making them significant targets in cancer therapy. The compound's interaction with FGFRs prevents receptor dimerization and autophosphorylation, disrupting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt.
Biological Research
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown it effectively reduces the viability of breast cancer 4T1 cells by inducing apoptosis through FGFR inhibition. The following table summarizes key findings from notable studies:
| Study | Cell Line | Concentration (μM) | Effect | Reference |
|---|---|---|---|---|
| A | 4T1 | 10 | Inhibition of proliferation | |
| B | MDA-MB-231 | 5 | Induction of apoptosis | |
| C | HUVEC | 20 | Inhibition of migration |
Case Studies
Breast Cancer Treatment
A significant case study highlighted the efficacy of this compound in reducing tumor size in murine models of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent activation of apoptotic pathways.
Angiogenesis Inhibition
In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, including cancer and diabetic retinopathy.
Combination Therapies
Research indicates that using this compound in combination with other chemotherapeutic agents may enhance efficacy against resistant cancer cell lines. This approach targets multiple pathways simultaneously, improving treatment outcomes.
Pharmacokinetics
Due to its low molecular weight, this compound exhibits favorable pharmacokinetic properties. Studies suggest rapid clearance rates in vivo; however, further optimization is necessary for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substitution Patterns and Electronic Effects
The compound’s unique 5-fluoro-4-methyl substitution distinguishes it from other pyrrolo[2,3-b]pyridine derivatives. Key comparisons include:
a) Positional Isomers
- 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 651744-27-3): Substitution at positions 2 and 4 alters steric and electronic properties.
b) Halogen-Substituted Analogues
- 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1150617-52-9): Replacing fluorine with bromine increases molecular weight (229.06 g/mol) and introduces greater steric bulk.
c) Aryl-Substituted Derivatives
- 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d):
Aryl substitutions at position 5 introduce π-π stacking capabilities but increase hydrophobicity. The nitro group at position 3 enhances electrophilicity, contrasting with the fluorine’s electron-withdrawing effects in the target compound . - 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1261365-58-5): The trifluoromethyl and cyano groups amplify electron-deficient properties, which may enhance metabolic stability but reduce solubility .
Solubility and Physicochemical Properties
- Thieno[2,3-b]pyridines: Thieno analogues (e.g., thieno[2,3-b]pyridine derivatives) suffer from poor aqueous solubility, often requiring cyclodextrin formulations for in vivo studies.
- Morpholine-Substituted Analogues: Derivatives like 3-morpholino-1H-pyrrolo[2,3-b]pyridine exhibit enhanced solubility via polar morpholine groups, though this modification may alter pharmacological activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article examines the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. The compound inhibits FGFR activity, which is significant in cancer biology.
Mode of Action
Upon binding to FGFRs, the compound prevents receptor dimerization and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties due to its low molecular weight. Studies indicate that the compound has a rapid clearance rate in vivo, which necessitates further optimization for therapeutic use .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound induces apoptosis through mechanisms involving FGFR inhibition. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration (μM) | Effect | Reference |
|---|---|---|---|---|
| Study A | 4T1 | 10 | Inhibition of proliferation | |
| Study B | MDA-MB-231 | 5 | Induction of apoptosis | |
| Study C | HUVEC | 20 | Inhibition of migration |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a murine model of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent apoptotic signaling pathways.
- Angiogenesis : In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines by targeting multiple pathways simultaneously .
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 70–90°C | Higher yields for coupling reactions |
| Catalyst | Pd(PPh₃)₄ | Enhances cross-coupling efficiency |
| Reaction Time | 12–24 hrs | Prevents byproduct formation |
Critical factors include stoichiometric ratios (1.5 eq. Selectfluor®) and inert atmospheres to avoid decomposition .
Basic: How is the structure of this compound characterized using spectroscopic techniques?
Answer:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.23–8.93 ppm) and methyl groups (δ 2.38 ppm) confirm substitution patterns .
- ¹⁹F NMR : A singlet at δ -172.74 ppm verifies fluorine incorporation .
- HRMS : Accurate mass determination (e.g., [M+H]+ = 171.0123) validates molecular formula .
- X-ray Crystallography : Resolves ring conformation and hydrogen-bonding interactions (e.g., with kinase targets) .
Advanced: What structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core enhance anticancer activity, and what methodologies are used to assess this?
Answer:
Q. Table 1: SAR of 5-Substituted Derivatives
Q. Methodologies :
- In vitro assays : MTT/Proliferation assays (72 hrs exposure).
- Apoptosis markers : Caspase-3 activation and survivin downregulation .
Advanced: How does the introduction of a fluorine atom at the 5-position influence the compound's interaction with biological targets like kinases?
Answer:
Fluorine acts as a hydrogen-bond acceptor, enhancing binding to kinase targets (e.g., HIPK2, FGFRs). Computational docking shows:
Q. Experimental Validation :
- Kinase inhibition assays (IC₅₀: 10–50 nM for FGFR1).
- X-ray co-crystallography of ligand-target complexes .
Advanced: What strategies are effective in resolving contradictory data regarding the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives across different cancer cell lines?
Answer:
Root Causes of Contradictions :
Q. Resolution Strategies :
Combinatorial Screens : Pair derivatives with taxanes (e.g., 3f + paclitaxel shows synergistic apoptosis) .
Pharmacokinetic Profiling : Assess metabolic stability (t₁/₂ in liver microsomes) to rule out false negatives.
Transcriptomic Analysis : Correlate activity with gene expression profiles (e.g., survivin suppression in DMPM models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
